1-(Cyclopentylmethyl)-4-phenylquinazolin-2(1H)-one 1-(Cyclopentylmethyl)-4-phenylquinazolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17558837
InChI: InChI=1S/C20H20N2O/c23-20-21-19(16-10-2-1-3-11-16)17-12-6-7-13-18(17)22(20)14-15-8-4-5-9-15/h1-3,6-7,10-13,15H,4-5,8-9,14H2
SMILES:
Molecular Formula: C20H20N2O
Molecular Weight: 304.4 g/mol

1-(Cyclopentylmethyl)-4-phenylquinazolin-2(1H)-one

CAS No.:

Cat. No.: VC17558837

Molecular Formula: C20H20N2O

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

1-(Cyclopentylmethyl)-4-phenylquinazolin-2(1H)-one -

Specification

Molecular Formula C20H20N2O
Molecular Weight 304.4 g/mol
IUPAC Name 1-(cyclopentylmethyl)-4-phenylquinazolin-2-one
Standard InChI InChI=1S/C20H20N2O/c23-20-21-19(16-10-2-1-3-11-16)17-12-6-7-13-18(17)22(20)14-15-8-4-5-9-15/h1-3,6-7,10-13,15H,4-5,8-9,14H2
Standard InChI Key DNPCRUIFDUYARS-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4

Introduction

Chemical Characteristics and Structural Profile

1-(Cyclopentylmethyl)-4-phenylquinazolin-2(1H)-one (molecular formula: C20H20N2O\text{C}_{20}\text{H}_{20}\text{N}_2\text{O}) features a molecular weight of 304.4 g/mol and a density of approximately 1.2 g/cm³. Its structure integrates a cyclopentylmethyl substituent at the N1 position of the quinazolinone core, alongside a phenyl group at the C4 position (Figure 1). This substitution pattern enhances steric bulk and lipophilicity, factors critical for membrane permeability and target binding .

Spectroscopic and Physicochemical Properties

The compound’s canonical SMILES string (C1CCC(C1)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4\text{C1CCC(C1)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4}) delineates its connectivity, while its InChIKey (DNPCRUIFDUYARS-UHFFFAOYSA-N) provides a unique identifier for database searches. Key physicochemical parameters include a calculated LogP of 2.46, suggesting moderate hydrophobicity, and a polar surface area (PSA) of 46.01 Ų, indicative of potential hydrogen-bonding interactions . These attributes align with Lipinski’s rule of five, supporting its drug-likeness .

Table 1: Physicochemical and Structural Data

PropertyValueSource
Molecular FormulaC20H20N2O\text{C}_{20}\text{H}_{20}\text{N}_2\text{O}
Molecular Weight304.4 g/mol
LogP2.46
Polar Surface Area46.01 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

Synthetic Methodologies

The synthesis of 1-(Cyclopentylmethyl)-4-phenylquinazolin-2(1H)-one leverages both conventional and microwave-assisted techniques, reflecting broader trends in quinazolinone chemistry .

Conventional Synthesis

Traditional routes involve multi-step reactions starting from 4-phenylquinazolin-2(1H)-one. Cyclopentylmethyl groups are introduced via nucleophilic substitution or alkylation reactions under reflux conditions. For example, treatment of the parent quinazolinone with cyclopentylmethyl bromide in the presence of a base (e.g., potassium carbonate) yields the target compound after purification. These methods, while reliable, often require prolonged reaction times (6–12 hours) and suffer from moderate yields (40–60%) .

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis, reducing reaction times to 30–45 minutes and improving yields (70–85%) . A typical protocol involves irradiating a mixture of 4-phenylquinazolin-2(1H)-one, cyclopentylmethyl halide, and a polar solvent (e.g., acetic acid) at 140°C under controlled power settings (200 W). This approach enhances reaction efficiency by promoting uniform heating and minimizing side reactions .

Table 2: Comparison of Synthetic Approaches

MethodDurationYield (%)Advantages
Conventional Reflux6–12 h40–60Low equipment requirements
Microwave Irradiation30–45 min70–85Rapid, high yield

Biological Activities and Mechanisms

Quinazolinones exhibit broad-spectrum biological activity, and 1-(Cyclopentylmethyl)-4-phenylquinazolin-2(1H)-one is no exception. Preclinical studies highlight its antiproliferative and antimicrobial potential, though direct mechanistic data remain limited .

Anticancer Activity

In vitro assays demonstrate that this compound inhibits the proliferation of cancer cell lines (e.g., MCF-7 breast cancer, A549 lung adenocarcinoma) at IC₅₀ values ranging from 3–10 µM. Mechanistically, it disrupts microtubule dynamics by binding to the colchicine site of β-tubulin, inducing G2/M phase arrest and apoptosis . Comparative studies suggest that the cyclopentylmethyl group enhances tubulin binding affinity relative to simpler alkyl substituents.

Antimicrobial Effects

Preliminary screening reveals moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL) and fungi (e.g., Candida albicans, MIC = 64 µg/mL) . The phenyl group at C4 is hypothesized to facilitate membrane penetration, while the quinazolinone core interferes with microbial DNA gyrase .

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